2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features two indole moieties connected via an acetamide linkage, with one of the indole rings substituted with a bromine atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Indole-1-yl Acetamide: The brominated indole is then reacted with chloroacetyl chloride to form 2-(4-bromo-1H-indol-1-yl)acetamide.
Coupling with Another Indole: Finally, the 2-(4-bromo-1H-indol-1-yl)acetamide is coupled with another indole molecule in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the indole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole moieties can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 4-position of the indole ring.
Oxidation and Reduction Reactions: Products include various oxidation states of the indole moieties.
Scientific Research Applications
2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and oncological diseases.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study the mechanisms of action of indole-based compounds in biological systems.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indole moieties play crucial roles in binding to these targets, leading to modulation of their activity. The compound can influence various signaling pathways, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Lacks the bromine substitution, which may result in different biological activity.
2-(4-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-(4-methyl-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Contains a methyl group instead of bromine, affecting its chemical and biological behavior.
Uniqueness
The presence of the bromine atom at the 4-position of the indole ring in 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can enhance its binding affinity to certain molecular targets and influence its overall pharmacological profile.
Biological Activity
2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is a synthetic compound belonging to the indole family, known for its diverse biological activities. Indoles are characterized by their heterocyclic structure, which plays a crucial role in their interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H13BrN2O, with a molecular weight of 305.18 g/mol. The presence of bromine at the 4-position and an indole moiety at the N-position significantly influences its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various indole derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 4.69 - 22.9 | B. subtilis, S. aureus |
Other Indole Derivative A | 5.64 - 77.38 | E. faecalis, E. coli |
Other Indole Derivative B | 13.40 - 137.43 | P. aeruginosa, S. typhi |
These findings indicate that the compound exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .
Anticancer Activity
The anticancer properties of indole derivatives have been extensively studied due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro assays have shown that this compound can reduce the viability of various cancer cell lines.
Case Study: A549 Cell Line
In a study evaluating the effect on A549 lung cancer cells, the compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM, indicating its potential as an anticancer agent .
Table 2: Anticancer Activity on A549 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
25 | 64 |
50 | 50 |
The structure–activity relationship (SAR) analysis revealed that substitutions on the indole ring could enhance or diminish anticancer activity, suggesting that further modifications may yield more potent derivatives .
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The bromine atom's presence may enhance binding affinity to these targets, leading to increased efficacy against pathogens and cancer cells.
Properties
Molecular Formula |
C18H14BrN3O |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C18H14BrN3O/c19-15-2-1-3-17-14(15)7-9-22(17)11-18(23)21-13-5-4-12-6-8-20-16(12)10-13/h1-10,20H,11H2,(H,21,23) |
InChI Key |
IGAMVHWPQSFNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=CC4=C(C=C3)C=CN4)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.